molecular formula C11H12ClNO2 B1493212 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2090294-12-3

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1493212
CAS RN: 2090294-12-3
M. Wt: 225.67 g/mol
InChI Key: YNBWJEBLEICBLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is represented by the formula C11H12ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that the compound has the molecular formula C11H12ClNO2 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rehman, Saini, and Kumar (2022) focused on the preparation of derivatives involving a similar compound to assess anti-inflammatory activities. The synthesis process involved reactions that produced various derivatives, which were then evaluated using the carrageenan-induced rat hind paw edema model to determine their effectiveness as anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Antimicrobial Activities

Another research effort explored the synthesis of new 1H-Indole derivatives with potent antimicrobial activities. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant antimicrobial efficacy (Letters in Applied NanoBioScience, 2020).

Environmental Applications

A study on environmentally benign alcohol oxidation systems highlighted the use of related compounds in catalyzing alcohol oxidation to carbonyl compounds efficiently and under mild conditions. This research provides insights into sustainable chemistry practices and the potential for recyclable reagents in organic synthesis (Xiao‐Qiang Li & Chi Zhang, 2009).

Anticancer Efficacy

Karthikeyan et al. (2019) synthesized a novel series of compounds for evaluating anticancer efficacy against ovarian cancer cells. One derivative demonstrated significant cytotoxicity, suggesting potential for therapeutic applications in cancer treatment (Karthikeyan et al., 2019).

Organic Electronics

Research on conjugated polymers using 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) (EBI) as an electron-acceptor building block showed promising results for organic thin film transistors. This study contributes to the development of materials for electronic applications, highlighting the versatility of indole derivatives (Shaoyun Chen et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. Additionally, the chloro group can participate in nucleophilic substitution reactions, further influencing biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, the compound may interact with DNA or RNA, influencing gene expression by modulating transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it participates in various biochemical processes .

properties

IUPAC Name

2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBWJEBLEICBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.